Biochemical Potency: NNMT-IN-3 vs. Substrate-Analog Inhibitors (JBSNF-000088 & 5-AMQ)
In a cell-free biochemical assay against human NNMT, NNMT-IN-3 demonstrates an IC50 of 1.1 nM . This represents an approximately 1600-fold increase in potency over the commonly used substrate-analog inhibitor JBSNF-000088 (IC50 = 1.8 µM) [1] and a roughly 1100-fold increase in potency over 5-amino-1-methylquinolinium (5-AMQ, NNMTi; IC50 = 1.2 µM) .
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.1 nM |
| Comparator Or Baseline | JBSNF-000088: 1.8 µM (1800 nM); 5-AMQ: 1.2 µM (1200 nM) |
| Quantified Difference | ~1600-fold more potent than JBSNF-000088; ~1100-fold more potent than 5-AMQ |
| Conditions | Recombinant human NNMT in a cell-free assay [1] |
Why This Matters
The >1000-fold difference in intrinsic biochemical potency dictates that NNMT-IN-3 can achieve target engagement at nanomolar concentrations, whereas JBSNF-000088 and 5-AMQ require micromolar concentrations, making them unsuitable for direct substitution in assays designed for NNMT-IN-3.
- [1] Probes & Drugs. JBSNF-000088 (PD131490) Compound Entry. View Source
